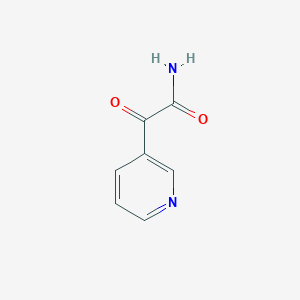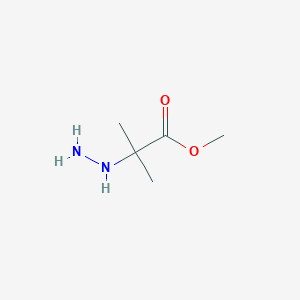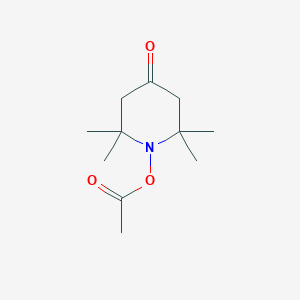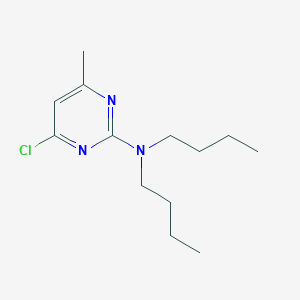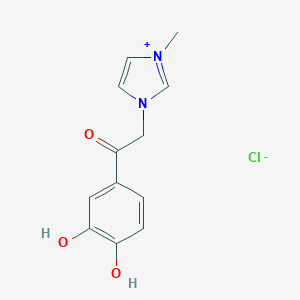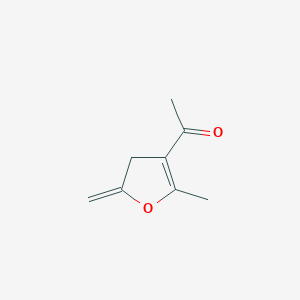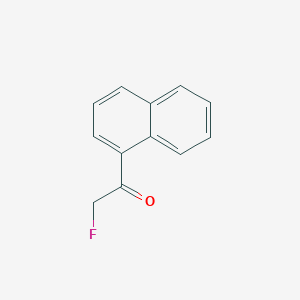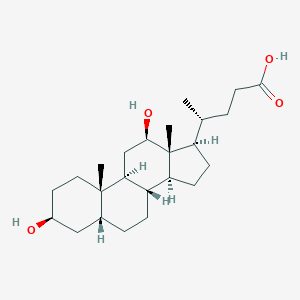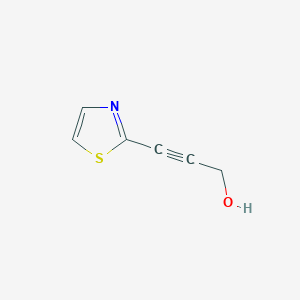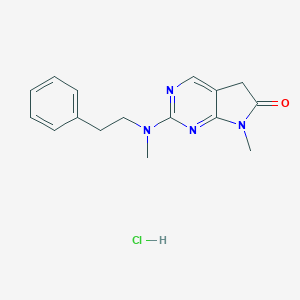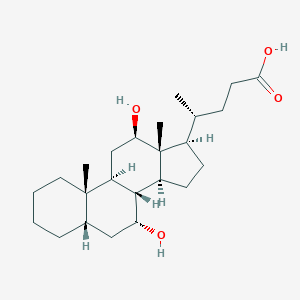![molecular formula C20H22N2O4 B056375 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- CAS No. 112885-38-8](/img/structure/B56375.png)
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also modulate neurotransmitter systems, such as dopamine, serotonin, and acetylcholine, which are implicated in neurological disorders.
Biochemical and Physiological Effects:
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to modulate neurotransmitter systems, which may improve cognitive function and alleviate symptoms of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- in lab experiments is its ability to exhibit various pharmacological properties, which makes it a versatile compound for drug development. However, one of the limitations is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-. One of the directions is to further investigate its mechanism of action, which may provide insights into its potential therapeutic uses. Additionally, it may be worthwhile to explore its potential as a treatment for other disorders, such as autoimmune diseases and cancer. Finally, further research may be needed to optimize its pharmacokinetic properties, such as bioavailability and half-life, to improve its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- involves the reaction of 1,3-benzodioxole-5-carboxylic acid with N-[[4-(phenylmethyl)-2-morpholinyl]methyl]amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- has been extensively studied for its potential use in medicinal chemistry and drug development. It has been shown to exhibit various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate neurotransmitter systems.
Propriétés
Numéro CAS |
112885-38-8 |
|---|---|
Nom du produit |
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- |
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[(4-benzylmorpholin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c23-20(16-6-7-18-19(10-16)26-14-25-18)21-11-17-13-22(8-9-24-17)12-15-4-2-1-3-5-15/h1-7,10,17H,8-9,11-14H2,(H,21,23) |
Clé InChI |
IVZKKTRTNYEUJY-UHFFFAOYSA-N |
SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Synonymes |
1,3-BENZODIOXOLE-5-CARBOXAMIDE, N-[[4-(PHENYLMETHYL)-2-MORPHOLINYL]METHYL]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



